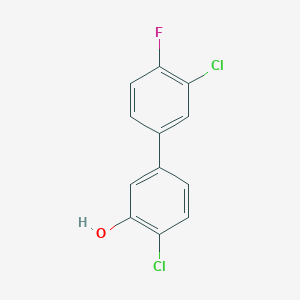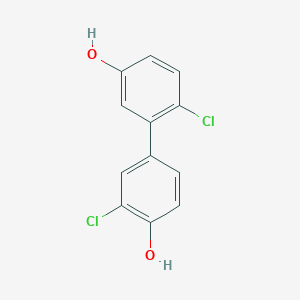
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% (2C5CF95) is a chemical compound with a wide range of applications. It is a colorless, crystalline solid with a melting point of 115-116°C and a boiling point of 204°C. It is a highly polar and water-soluble compound, and is soluble in most organic solvents. 2C5CF95 is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of dyes, pigments, and other materials. In addition, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% is used in the synthesis of polymers and other materials for use in the electronics industry.
Mécanisme D'action
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% acts as an electrophile, meaning it has the ability to react with electron-rich molecules such as nucleophiles. When 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% reacts with a nucleophile, it forms a covalent bond between the two molecules. This reaction is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has the potential to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. In addition, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been found to have anti-inflammatory and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is a highly polar and water-soluble compound, making it easy to work with in aqueous solutions. In addition, it is a relatively stable compound, making it suitable for use in a variety of chemical reactions. However, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% is a relatively expensive compound, making it less suitable for use in large-scale experiments.
Orientations Futures
The potential applications of 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% are numerous and varied. One potential future direction is the development of new pharmaceuticals based on the compound. Another potential future direction is the development of new agrochemicals based on 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95%. Additionally, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% could be used in the synthesis of new materials for use in the electronics industry. Finally, 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% could be used in the synthesis of new dyes, pigments, and other materials.
Méthodes De Synthèse
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% can be synthesized by a number of methods. One method is the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields and with good purity. Other methods for synthesizing 2-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% include the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid, such as aluminum chloride, or the reaction of 2-chloro-5-fluorophenol with 3-chloro-4-fluorobenzoyl chloride in the presence of a base, such as sodium hydroxide.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-1-8(6-12(9)16)7-2-4-11(15)10(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESBLKIKTZIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686024 |
Source


|
| Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-fluorophenyl)phenol | |
CAS RN |
1261899-26-6 |
Source


|
| Record name | 3',4-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)